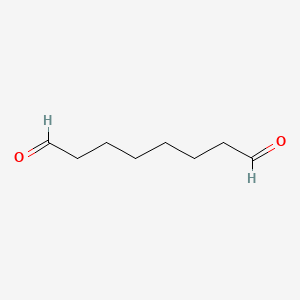

Octanedial

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

octanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADYBSJSJUFUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213247 | |

| Record name | Octanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-54-0 | |

| Record name | Octanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanedial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanedial | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Octanedial: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanedial, a linear eight-carbon dialdehyde (B1249045), is a reactive organic compound with potential applications in chemical synthesis and materials science. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides theoretical data based on the established principles of organic chemistry.

Chemical Structure and Identification

This compound is a saturated aliphatic dialdehyde with the chemical formula C₈H₁₄O₂. Its structure consists of an eight-carbon chain with aldehyde functional groups (-CHO) at both termini.

DOT Language Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol [1] |

| CAS Number | 638-54-0[1] |

| Canonical SMILES | O=CCCCCCCC=O |

| InChI | InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h7-8H,1-6H2 |

| InChIKey | OADYBSJSJUFUBR-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value (Predicted/Theoretical) |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~230-240 °C (at 760 mmHg) |

| Melting Point | Not available |

| Density | ~0.95 g/cm³ |

| Solubility | Soluble in organic solvents; sparingly soluble in water |

| Vapor Pressure | Not available |

| Refractive Index | ~1.44-1.45 |

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 1,8-octanediol (B150283). While a specific, detailed protocol for the exclusive synthesis of this compound is not widely published, it is known to be a byproduct of the mono-oxidation of 1,8-octanediol to 8-hydroxyoctanal. Controlled oxidation using stronger oxidizing conditions would favor the formation of the dialdehyde.

Experimental Protocol: Oxidation of 1,8-Octanediol (Conceptual)

This conceptual protocol outlines a general approach for the synthesis of this compound via the oxidation of 1,8-octanediol. Common oxidizing agents for converting primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions.

Materials:

-

1,8-octanediol

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or reagents for Swern oxidation: oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure (Conceptual Swern Oxidation):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C (a dry ice/acetone bath).

-

Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C.

-

After stirring for a short period, slowly add a solution of 1,8-octanediol in anhydrous dichloromethane to the reaction mixture, again keeping the temperature below -60 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for a specified time to allow for the formation of the intermediate.

-

Slowly add triethylamine (B128534) to the reaction mixture, which will act as a base to facilitate the elimination reaction to form the aldehyde.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate this compound.

DOT Language Experimental Workflow:

Spectroscopic Data (Predicted)

No experimentally determined spectroscopic data for this compound are readily available. The following tables provide predicted data based on the structure of this compound and typical values for aliphatic aldehydes.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.76 | t | 2H | -CHO |

| ~2.45 | dt | 4H | -CH₂-CHO |

| ~1.65 | m | 4H | -CH₂-CH₂-CHO |

| ~1.35 | m | 4H | -CH₂-CH₂-CH₂-CHO |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~202.5 | -CHO |

| ~43.9 | -CH₂-CHO |

| ~29.0 | -CH₂-CH₂-CH₂-CHO |

| ~22.0 | -CH₂-CH₂-CHO |

Table 5: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2930, ~2855 | C-H stretch (alkane) | Strong |

| ~2720 | C-H stretch (aldehyde) | Medium, characteristic |

| ~1725 | C=O stretch (aldehyde) | Strong |

| ~1465 | C-H bend (alkane) | Medium |

Table 6: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

| 142 | [M]⁺ (Molecular Ion) |

| 113 | [M - CHO]⁺ |

| 98 | [M - CH₂CHO]⁺ |

| 84 | [M - C₃H₆O]⁺ (McLafferty rearrangement) |

| 58 | [C₃H₆O]⁺ (McLafferty rearrangement) |

| 44 | [CH₂CHO]⁺ |

| 29 | [CHO]⁺ |

Reactivity and Potential Applications

Chemical Reactivity

As a dialdehyde, this compound possesses two reactive carbonyl groups. These groups can undergo a variety of reactions typical of aldehydes, including:

-

Nucleophilic Addition: Aldehydes are susceptible to attack by nucleophiles at the electrophilic carbonyl carbon.

-

Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

-

Reduction: The aldehyde groups can be reduced to primary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde groups to alkenes.

-

Cross-linking: The two aldehyde groups can react with nucleophilic groups (such as amines) on other molecules to form cross-linked networks.

Applications in Drug Development and Research

While specific applications of this compound in drug development are not well-documented, its properties as a dialdehyde suggest several potential uses:

-

Cross-linking Agent: Similar to glutaraldehyde (B144438), this compound could potentially be used as a cross-linking agent for bioprosthetic tissues, hydrogels for drug delivery, and in the immobilization of enzymes. The longer, more flexible eight-carbon chain of this compound compared to shorter dialdehydes like glutaraldehyde could impart different mechanical properties to the cross-linked materials.

-

Spacer Molecule: The linear C8 chain could act as a flexible spacer in the design of bifunctional molecules, such as linkers for antibody-drug conjugates (ADCs) or probes for studying biological systems.

-

Precursor for Synthesis: this compound can serve as a starting material for the synthesis of various other molecules, including long-chain diamines, diols, and dicarboxylic acids, which may have applications in polymer chemistry and as building blocks for pharmaceuticals.

DOT Language Logical Relationship Diagram:

Biological Activity and Toxicology

Specific toxicological data for this compound are scarce. However, aliphatic aldehydes, in general, are known to be reactive molecules that can interact with biological macromolecules. At high concentrations, they can be cytotoxic. The reactivity and potential toxicity are generally related to the electrophilicity of the carbonyl group and the length of the alkyl chain. As with other dialdehydes used for cross-linking, such as glutaraldehyde, concerns about cytotoxicity would need to be addressed for any biomedical applications.

Conclusion

This compound is a bifunctional molecule with potential utility in various fields of chemical synthesis and materials science. While detailed experimental data are limited, its chemical properties as a long-chain dialdehyde suggest applications as a cross-linking agent, a flexible spacer, and a synthetic precursor. Further research is needed to fully characterize its physicochemical properties, develop efficient and specific synthetic protocols, and evaluate its biocompatibility and efficacy in potential drug development and biomedical applications. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this compound.

References

A Technical Guide to the Synthesis of Long-Chain Aliphatic Dialdehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of modern and classical methodologies for the synthesis of long-chain aliphatic dialdehydes. These difunctional molecules are valuable building blocks in the synthesis of polymers, fragrances, and complex pharmaceutical intermediates. This document details key synthetic strategies, including ozonolysis of cyclic alkenes, oxidation of terminal diols, and hydroformylation of unsaturated fatty acid derivatives, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection and implementation.

Ozonolysis of Cyclic Alkenes

Ozonolysis is a powerful and direct method for the synthesis of aliphatic dialdehydes, involving the oxidative cleavage of a carbon-carbon double bond within a cyclic alkene. The reaction proceeds via the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent workup under reductive conditions yields the desired dialdehyde (B1249045), preventing over-oxidation to carboxylic acids.

Logical Workflow for Ozonolysis

The general workflow for the synthesis of a dialdehyde via ozonolysis of a cyclic alkene is depicted below. This process involves the initial reaction with ozone followed by a reductive workup to yield the final product.

Caption: General workflow for dialdehyde synthesis via ozonolysis.

Quantitative Data for Ozonolysis

| Starting Material | Product | Reductive Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Cyclooctene | Suberaldehyde (Octanedial) | Dimethyl Sulfide | CH₂Cl₂ | -78 to RT | 2-4 | ~85 |

| Cyclododecene (B75492) | 1,12-Dodecanedial | Zinc/Acetic Acid | CH₂Cl₂ | -78 to RT | 3-5 | ~90 |

| Cyclohexene | Adipaldehyde (Hexanedial) | Triphenylphosphine (B44618) | Toluene | -78 to RT | 2-4 | ~88 |

Experimental Protocol: Synthesis of 1,12-Dodecanedial from Cyclododecene

-

Reaction Setup: A solution of cyclododecene (16.6 g, 100 mmol) in 400 mL of dichloromethane (B109758) (CH₂Cl₂) is prepared in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a calcium chloride drying tube on the outlet. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone is bubbled through the solution. The reaction progress is monitored by the appearance of a persistent blue color, indicating the consumption of the alkene and the presence of excess ozone.

-

Purge: Once the reaction is complete, the solution is purged with a stream of nitrogen for 15-20 minutes to remove the excess ozone.

-

Reductive Workup: Zinc dust (13 g, 200 mmol) is added to the solution, followed by the slow, dropwise addition of 30 mL of acetic acid.

-

Reaction Quench and Isolation: The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction mixture is then filtered to remove the zinc salts. The filtrate is washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1,12-dodecanedial. Further purification can be achieved by recrystallization or column chromatography.

Oxidation of Long-Chain Diols

The selective oxidation of terminal diols to dialdehydes is a common synthetic strategy. Care must be taken to avoid over-oxidation to carboxylic acids or intramolecular cyclization to lactones, especially with shorter-chain diols. Mild oxidation methods, such as the Swern oxidation or those employing nitroxyl (B88944) radicals like TEMPO, are particularly effective for this transformation.

Logical Workflow for Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, to oxidize primary alcohols to aldehydes under mild, low-temperature conditions.

Caption: General workflow for Swern oxidation of a diol to a dialdehyde.

Quantitative Data for Diol Oxidation

| Starting Material | Product | Oxidizing System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1,10-Decanediol (B1670011) | Sebacaldehyde (B1598902) (Decanedial) | DMSO, (COCl)₂, Et₃N | CH₂Cl₂ | -78 to RT | 1-2 | >90 |

| 1,12-Dodecanediol | 1,12-Dodecanedial | TEMPO, NaOCl | CH₂Cl₂/H₂O | 0 to RT | 0.5-1 | ~88 |

| 1,8-Octanediol | Suberaldehyde (this compound) | Dess-Martin Periodinane | CH₂Cl₂ | RT | 2-3 | ~92 |

Experimental Protocol: Swern Oxidation of 1,10-Decanediol to Sebacaldehyde

-

Activator Preparation: To a solution of oxalyl chloride (2.4 mL, 27.5 mmol) in 50 mL of anhydrous dichloromethane (CH₂Cl₂) at -78 °C under a nitrogen atmosphere, a solution of dimethyl sulfoxide (DMSO) (3.9 mL, 55 mmol) in 10 mL of CH₂Cl₂ is added dropwise over 15 minutes. The mixture is stirred for an additional 15 minutes.

-

Alcohol Addition: A solution of 1,10-decanediol (1.74 g, 10 mmol) in 20 mL of CH₂Cl₂ is added dropwise to the activated mixture over 20 minutes, maintaining the temperature at -78 °C. The reaction is stirred for another 30 minutes.[1]

-

Elimination: Triethylamine (13.9 mL, 100 mmol) is added dropwise, and the reaction mixture is stirred for 10 minutes at -78 °C before being allowed to warm to room temperature.

-

Workup and Isolation: 50 mL of water is added, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (2 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude sebacaldehyde is purified by flash column chromatography on silica (B1680970) gel to yield the pure dialdehyde.

Hydroformylation of Unsaturated Fatty Acid Derivatives

Hydroformylation, or the "oxo process," involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. When applied to long-chain unsaturated fatty acids or their esters, this method can produce formyl-substituted aliphatic chains. The use of specific catalysts, such as rhodium complexes with phosphine (B1218219) ligands, allows for high conversion under relatively mild conditions. For polyunsaturated substrates, this method can lead to the formation of poly-aldehydes.

Logical Relationship for Hydroformylation

The key steps in the rhodium-catalyzed hydroformylation of an unsaturated fatty acid ester are outlined in the diagram below.

Caption: Key components and conditions for hydroformylation.

Quantitative Data for Hydroformylation

| Starting Material | Product | Catalyst | Solvent | Temp. (°C) | Pressure (psi) | Conversion (%) |

| Methyl Oleate | Methyl 9(10)-formylstearate | RhH(CO)(PPh₃)₃ | Toluene | 95-110 | 500-2000 | 90-99 |

| Oleic Acid | 9(10)-Formylstearic acid | Rh/Triphenylphosphine | None | 95-110 | 500-2000 | >90 |

| Soybean Oil | Formylated Triglycerides | RhH(CO)(PPh₃)₃ | None | 100 | ~580 (40 bar) | ~100 |

Experimental Protocol: Hydroformylation of Oleic Acid

-

Reactor Charging: A high-pressure autoclave reactor is charged with oleic acid (28.2 g, 100 mmol), and a rhodium catalyst precursor such as hydridocarbonyltris(triphenylphosphine)rhodium(I) [RhH(CO)(PPh₃)₃] (0.1 mol%) and triphenylphosphine (1-5 mol%).[2]

-

Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with a 1:1 mixture of carbon monoxide (CO) and hydrogen (H₂) to 1000 psi. The reaction mixture is heated to 110 °C with vigorous stirring.

-

Monitoring and Completion: The reaction is monitored by the uptake of syngas. The reaction is typically complete within 4-8 hours.

-

Product Isolation: After cooling the reactor to room temperature and venting the excess gas, the product mixture, consisting primarily of 9- and 10-formylstearic acid, is discharged from the reactor.

-

Purification: The crude product can be purified by distillation or crystallization to isolate the formylstearic acid. The rhodium catalyst can often be recycled from the distillation residue.

Biocatalytic Oxidation of Diols

A greener alternative to traditional chemical oxidation is the use of biocatalysts, such as alcohol oxidases. These enzymes can selectively oxidize primary alcohols to aldehydes using molecular oxygen as the oxidant, with water as the primary byproduct. This approach avoids the use of harsh reagents and operates under mild conditions.

Quantitative Data for Biocatalytic Oxidation

| Starting Material | Product | Biocatalyst | Co-factor/Co-substrate | Temp. (°C) | pH | Conversion (%) |

| 1,8-Octanediol | This compound | Alcohol Oxidase (from C. graminicola) | Catalase, Peroxidase | 30 | 7.0 | High |

| 1,10-Decanediol | Decanedial | Engineered P450 Monooxygenase | NADPH | 30 | 7.4 | >95 |

| 1,12-Dodecanediol | 1,12-Dodecanedial | Whole-cell E. coli with P450 | Glucose | 30 | 7.0 | High |

Experimental Protocol: Biocatalytic Oxidation of a Long-Chain Diol

-

Reaction Medium: A buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0) is prepared.

-

Enzyme and Substrate Addition: To the buffer, the alcohol oxidase, along with any necessary co-enzymes like catalase (to decompose the hydrogen peroxide byproduct), is added. The long-chain diol (e.g., 1,10-decanediol), typically dissolved in a minimal amount of a water-miscible co-solvent, is then added to the reaction mixture.

-

Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30 °C) with gentle agitation and aeration to ensure a sufficient supply of oxygen.

-

Monitoring: The reaction progress is monitored over time by taking aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Workup and Isolation: Once the desired conversion is reached, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude dialdehyde.

-

Purification: The product is purified using standard chromatographic techniques.

Conclusion

The synthesis of long-chain aliphatic dialdehydes can be accomplished through several robust and efficient methods. Ozonolysis of cyclic alkenes offers a direct route with high yields. The oxidation of terminal diols, particularly using mild reagents like those in the Swern oxidation, provides excellent control and avoids over-oxidation. Hydroformylation is a powerful tool for functionalizing unsaturated fatty acids, converting them into valuable aldehyde precursors. Furthermore, emerging biocatalytic methods present a sustainable and highly selective alternative. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the functional group tolerance required for the specific application. This guide provides the foundational information for researchers to make informed decisions and implement these syntheses in their work.

References

Octanedial CAS number and molecular formula

CAS Number: 638-54-0 Molecular Formula: C₈H₁₄O₂

This technical guide provides a comprehensive overview of octanedial, a difunctional aldehyde. Due to the limited availability of detailed public information, this document focuses on its fundamental chemical identity, potential synthetic routes, and distinguishes it from the more commonly documented compound, octanediol. This guide is intended for researchers, scientists, and drug development professionals who may encounter this molecule.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 638-54-0 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | This compound |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are scarce in readily accessible literature, its formation can be inferred from established organic chemistry principles. Two primary theoretical pathways for its synthesis include the ozonolysis of cyclooctene (B146475) and the oxidation of 1,8-octanediol (B150283).

Ozonolysis of Cyclooctene

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. In theory, the reaction of ozone (O₃) with cyclooctene would cleave the cyclic alkene, yielding the linear difunctional this compound upon a reductive workup.

Experimental Workflow: Ozonolysis of Cyclooctene

Caption: Theoretical workflow for the synthesis of this compound via ozonolysis of cyclooctene.

Oxidation of 1,8-Octanediol

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The di-primary alcohol, 1,8-octanediol, can theoretically be oxidized to form this compound. However, controlling the oxidation to prevent the formation of the corresponding dicarboxylic acid (suberic acid) is a key challenge. It has been noted that in the selective mono-oxidation of 1,8-octanediol to 8-hydroxyoctanal, this compound can be a significant byproduct.

Logical Relationship: Oxidation of 1,8-Octanediol

An In-depth Technical Guide to the Physical and Chemical Characteristics of Octanedial

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanedial, also known by its systematic name octane-1,8-dial or as suberaldehyde, is an organic compound belonging to the family of dialdehydes. Its structure consists of an eight-carbon aliphatic chain with aldehyde functional groups at both termini. This bifunctionality makes it a reactive and versatile molecule with potential applications in chemical synthesis, polymer chemistry, and as a cross-linking agent. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, including experimental protocols for its analysis and a discussion of its reactivity. Due to a lack of specific documented signaling pathways, this guide also presents logical workflows for its characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data has been compiled from various sources, and where precise experimental values for this compound are unavailable, estimations based on the properties of similar aliphatic dialdehydes are provided.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 638-54-0 | N/A |

| Molecular Formula | C₈H₁₄O₂ | N/A |

| Molecular Weight | 142.19 g/mol | N/A |

| Appearance | Colorless liquid (presumed) | General knowledge of aldehydes |

| Boiling Point | 223.8 °C at 760 mmHg | N/A |

| Melting Point | Data not available | N/A |

| Density | 0.916 g/cm³ | N/A |

| Solubility in Water | Sparingly soluble (presumed) | General knowledge of aldehydes |

| Solubility in Organic Solvents | Soluble in many common organic solvents (e.g., ethanol, diethyl ether) (presumed) | General knowledge of aldehydes |

| Flash Point | 81 °C | N/A |

Table 2: Chemical Characteristics of this compound

| Property | Description | Source |

| Reactivity | The two aldehyde groups are susceptible to nucleophilic attack, oxidation, and reduction. Can undergo polymerization and condensation reactions. | General knowledge of aldehydes |

| Stability | Can be prone to oxidation, especially in the presence of air, leading to the formation of carboxylic acids. May polymerize upon storage. | General knowledge of aldehydes |

| Hazardous Reactions | Can react vigorously with strong oxidizing agents, strong bases, and reducing agents. | General knowledge of aldehydes |

Experimental Protocols

Synthesis of this compound (Suberaldehyde)

A potential synthetic route to this compound is the oxidation of 1,8-octanediol (B150283).

Methodology: Oxidation of 1,8-Octanediol

-

Materials: 1,8-octanediol, an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), Swern oxidation reagents), anhydrous dichloromethane (B109758) (DCM) as a solvent.

-

Procedure:

-

Dissolve 1,8-octanediol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the oxidizing agent to the solution at a controlled temperature (typically 0 °C to room temperature, depending on the chosen reagent).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction appropriately based on the oxidizing agent used.

-

Work up the reaction mixture by washing with aqueous solutions to remove byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Purification of Dialdehydes

Common impurities in aldehydes include the corresponding carboxylic acids (from oxidation) and alcohols (from incomplete reaction).

Methodology: Purification by Bisulfite Adduct Formation

-

Principle: Aldehydes react with sodium bisulfite to form solid, water-soluble adducts, which can be separated from non-aldehyde impurities.

-

Procedure:

-

Dissolve the crude dialdehyde (B1249045) in a suitable organic solvent.

-

Add a saturated aqueous solution of sodium bisulfite and stir vigorously.

-

The bisulfite adduct will precipitate out of the solution.

-

Filter the solid adduct and wash it with the organic solvent to remove impurities.

-

Regenerate the pure dialdehyde by treating the adduct with an aqueous solution of sodium carbonate or dilute acid, followed by extraction with an organic solvent.

-

Dry the organic extract and remove the solvent to yield the purified dialdehyde.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Methodology:

-

Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z that includes the molecular ion (e.g., 150).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The spectrum is expected to show a characteristic signal for the aldehydic protons (CHO) in the range of 9-10 ppm. Signals for the methylene (B1212753) protons (CH₂) will appear further upfield.

-

¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbons (C=O) in the range of 190-200 ppm. Signals for the methylene carbons will be observed at higher field.

Visualizations

Due to the absence of specific signaling pathway data for this compound, the following diagrams illustrate logical workflows for its analysis and a conceptual representation of its general reactivity.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Caption: Conceptual reactivity pathways of this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activities or signaling pathways associated with this compound. Aldehydes as a class are known to be reactive molecules that can interact with biological macromolecules such as proteins and nucleic acids, often leading to cellular stress and toxicity. However, without specific studies on this compound, any discussion of its biological role would be purely speculative. Further research is required to determine if this compound has any specific biological functions or if it is primarily of interest for its chemical properties.

Conclusion

This compound is a bifunctional molecule with potential for a variety of chemical applications. While some of its fundamental physical and chemical properties have been characterized, there remain significant gaps in the scientific literature, particularly concerning its biological effects and specific, validated experimental protocols. The information and generalized procedures provided in this guide are intended to serve as a foundation for researchers and professionals interested in exploring the properties and potential of this dialdehyde. Further investigation is warranted to fully elucidate its characteristics and potential applications.

An In-depth Technical Guide to the Reactivity of Aldehyde Groups in Octanedial

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanedial, a linear dialdehyde (B1249045) with the chemical formula C8H14O2, possesses two terminal aldehyde functional groups. This bifunctionality imparts a unique reactivity profile, allowing it to participate in a variety of chemical transformations including nucleophilic additions, oxidations, reductions, and intramolecular cyclizations. Understanding the reactivity of these aldehyde groups is crucial for its application in chemical synthesis, polymer chemistry, and as a cross-linking agent in drug development and biomedical applications. This technical guide provides a comprehensive overview of the predicted reactivity of this compound, drawing upon the well-established chemistry of aldehydes and dialdehydes. Due to a scarcity of literature specifically on this compound, this guide leverages data from analogous compounds, particularly glutaraldehyde (B144438), to infer its chemical behavior. This document details common reaction pathways, provides generalized experimental protocols for its analysis and reactions, and presents quantitative data for analogous aldehydes to serve as a predictive baseline.

Introduction: The Chemical Nature of this compound

This compound, also known as suberaldehyde, is an eight-carbon straight-chain aliphatic dialdehyde. The presence of two aldehyde groups at the termini of the alkane chain makes it a versatile building block in organic synthesis and a potent cross-linking agent. The reactivity of this compound is governed by the electrophilic nature of the carbonyl carbons, which are susceptible to attack by a wide range of nucleophiles.

The eight-carbon chain provides significant flexibility to the molecule, which can influence the stereochemical outcomes of its reactions and the potential for intramolecular cyclization to form seven- or eight-membered rings. In comparison to shorter-chain dialdehydes like glutaraldehyde, the longer, more hydrophobic alkyl chain of this compound is expected to decrease its water solubility but may enhance its solubility in less polar organic solvents.

Spectroscopic Characterization of Aliphatic Dialdehydes

Data Presentation: Predicted Spectroscopic Data for this compound

Table 1: Predicted IR Spectroscopic Data for this compound [1][5]

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | Stretch | 1740-1720 | Strong |

| C-H (Aldehyde) | Stretch | 2830-2695 (often two bands) | Medium |

| C-H (Alkyl) | Stretch | 2960-2850 | Strong |

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound [1][2][3][4]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | 9.5 - 10.0 | Triplet (t) |

| α-CH₂ | 2.4 - 2.6 | Multiplet (m) |

| β, γ, δ-CH₂ | 1.2 - 1.8 | Multiplet (m) |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound [2][3]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CHO | 200 - 205 |

| α-CH₂ | 40 - 45 |

| β, γ, δ-CH₂ | 20 - 35 |

Reactivity of the Aldehyde Groups

The two aldehyde groups in this compound can react independently or in concert, leading to a variety of products. The primary reaction pathway involves nucleophilic addition to the carbonyl carbon.

Nucleophilic Addition Reactions

A wide array of nucleophiles readily attack the electrophilic carbonyl carbon of aldehydes.[6]

-

Reaction with Amines: Primary amines react with aldehydes to form imines (Schiff bases), a reaction fundamental to bioconjugation and cross-linking. Secondary amines can also react to form enamines. The bifunctionality of this compound allows it to cross-link molecules containing primary amine groups, such as proteins and peptides.[6]

-

Reaction with Alcohols: In the presence of an acid catalyst, alcohols add to aldehydes to form hemiacetals and subsequently acetals. This reaction can be used to protect the aldehyde groups during a multi-step synthesis.

-

Reaction with Grignard Reagents: Organometallic reagents like Grignard reagents add to the aldehyde groups to form secondary alcohols after an acidic workup. With this compound, this reaction can be used to introduce two new alkyl or aryl groups.

-

Wittig Reaction: Phosphonium ylides react with aldehydes to form alkenes, providing a reliable method for carbon-carbon double bond formation at the ends of the this compound chain.

Oxidation and Reduction

-

Oxidation: The aldehyde groups of this compound are readily oxidized to carboxylic acids using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent. This would yield suberic acid.

-

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in octane-1,8-diol.

Intramolecular Reactions

The flexible eight-carbon chain of this compound allows the two aldehyde groups to come into proximity, facilitating intramolecular reactions.

-

Intramolecular Aldol (B89426) Addition/Condensation: Under basic or acidic conditions, an enolate can be formed at one of the α-carbons, which can then attack the other carbonyl group. This can lead to the formation of a seven-membered ring. Subsequent dehydration would result in a cyclic α,β-unsaturated aldehyde.

-

Intramolecular Cannizzaro Reaction: In the presence of a strong base and in the absence of α-hydrogens (not the case for this compound, but relevant for substituted derivatives), one aldehyde group could be oxidized to a carboxylate while the other is reduced to an alcohol.

-

Intramolecular Pinacol Coupling: Reductive coupling of the two aldehyde groups using reagents like samarium(II) iodide can lead to the formation of a cyclic diol.[7]

Logical Flow of Intramolecular Aldol Addition

Caption: Intramolecular aldol addition pathway for this compound.

Comparison with Glutaraldehyde

Glutaraldehyde (pentanedial) is a well-studied dialdehyde and serves as a useful benchmark for predicting the reactivity of this compound.

-

Reactivity: Studies have shown that the reactivity of dialdehydes in cross-linking reactions can be dependent on the chain length, with glutaraldehyde often exhibiting high efficiency.[3][8] The longer, more flexible chain of this compound may lead to different cross-linking efficiencies and geometries.

-

Aqueous Behavior: In aqueous solutions, glutaraldehyde exists as a complex equilibrium of the free aldehyde, hydrates (gem-diols), and cyclic hemiacetals.[6] It is plausible that this compound also forms similar structures, although the larger ring size required for cyclization may make this less favorable.

-

Polymerization: Glutaraldehyde is known to polymerize via aldol condensation reactions, especially under alkaline conditions.[6] this compound is also expected to undergo similar polymerization reactions.

Experimental Protocols

The following are generalized protocols for the characterization and reaction of aldehydes that can be adapted for this compound.

Qualitative Analysis of Aldehyde Groups

Tollens' Test (Silver Mirror Test) [9]

-

Reagent Preparation: Prepare Tollens' reagent by adding a drop of 2M NaOH to 2 mL of 0.1M AgNO₃ solution. Add dilute ammonia (B1221849) solution dropwise until the brown precipitate of silver oxide just redissolves.

-

Procedure: Add 2-3 drops of a sample of this compound to 2-3 mL of freshly prepared Tollens' reagent in a clean test tube.

-

Observation: Gently warm the mixture in a water bath. The formation of a silver mirror on the inside of the test tube indicates the presence of an aldehyde group.

2,4-Dinitrophenylhydrazine (B122626) (DNPH) Test [9]

-

Procedure: Add a few drops of the this compound sample to 2 mL of a saturated solution of 2,4-dinitrophenylhydrazine in ethanol (B145695) and a few drops of concentrated sulfuric acid.

-

Observation: The formation of a yellow, orange, or red precipitate of the 2,4-dinitrophenylhydrazone derivative confirms the presence of a carbonyl group. The melting point of this derivative can be used for identification.

Quantitative Analysis by GC-MS after Derivatization[10][11]

Due to the high reactivity and low volatility of dialdehydes, quantitative analysis often requires derivatization.

-

Derivatization: React the this compound sample with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-dinitrophenylhydrazine (DNPH). This forms a more stable and volatile derivative.

-

Extraction: Extract the derivative into an organic solvent such as hexane (B92381) or ethyl acetate.

-

GC-MS Analysis: Inject the extracted sample into a gas chromatograph coupled with a mass spectrometer. The separation is typically performed on a non-polar or medium-polarity capillary column. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

Workflow for Quantitative Analysis of this compound

Caption: General workflow for the quantitative analysis of this compound.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a candidate for several applications in the pharmaceutical and life sciences industries:

-

Cross-linking Agent: Similar to glutaraldehyde, this compound can be used to cross-link proteins, enzymes, and other biomolecules. The longer spacer arm of this compound compared to glutaraldehyde could be advantageous for specific applications where a greater distance between linked residues is required.

-

Bioconjugation: this compound can be used to link drug molecules to carrier proteins or to functionalize surfaces for biomedical applications.

-

Polymer Synthesis: The two aldehyde groups can participate in polymerization reactions to form novel polymers with potential applications in drug delivery systems and biomaterials.

Conclusion

This compound is a bifunctional molecule with a rich and versatile chemistry centered around its two terminal aldehyde groups. While specific experimental data for this compound is limited, its reactivity can be reliably predicted from the well-established principles of aldehyde and dialdehyde chemistry. It is expected to undergo nucleophilic additions, oxidations, reductions, and intramolecular reactions, making it a valuable tool for chemical synthesis and a potent cross-linking agent. The long alkyl chain distinguishes it from shorter dialdehydes like glutaraldehyde, potentially offering unique advantages in applications requiring greater flexibility and a longer spacer arm. Further experimental investigation into the specific reaction kinetics and properties of this compound is warranted to fully exploit its potential in research and development.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Glutaraldehyde - Wikipedia [en.wikipedia.org]

- 7. Collection - Intramolecular Cyclization of β-Amino and β-Ammonio Radicals:â A New Synthetic Route to the 1-Azabicyclo[3.2.1]octyl- and -[2.2.1]heptyl Systems - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. benchchem.com [benchchem.com]

Potential Applications of Octanedial in Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanedial, a linear eight-carbon dialdehyde (B1249045) also known as suberaldehyde, presents intriguing possibilities as a monomer and crosslinking agent in polymer chemistry. While specific literature on the polymerization of this compound is limited, its bifunctional nature, containing two reactive aldehyde groups, suggests its potential utility in forming a variety of polymeric structures. This technical guide explores the prospective applications of this compound by drawing parallels with the known reactivity of other dialdehydes, such as glutaraldehyde (B144438) and glyoxal. We will delve into potential polymerization reactions, its role as a crosslinking agent, and the hypothetical properties of the resulting polymers. This document aims to provide a theoretical framework and practical starting points for researchers interested in exploring the use of this compound in the synthesis of novel polymers for various applications, including in the biomedical and materials science fields.

Introduction to Aldehyde-Based Polymers

Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and a hydrocarbon radical. The high reactivity of the aldehyde functional group makes it a valuable precursor in a multitude of chemical syntheses, including polymerization. Formaldehyde, the simplest aldehyde, is a key component in the production of widely used resins through condensation reactions with phenol, urea, and melamine.[1]

Dialdehydes, possessing two aldehyde moieties, offer the potential for bifunctional reactivity, enabling them to act as monomers for linear or cyclopolymer formation, or as crosslinking agents to create three-dimensional polymer networks.[2][3] The length of the aliphatic chain separating the two aldehyde groups in a dialdehyde, such as the six-carbon backbone of this compound, is expected to significantly influence the properties of the resulting polymers, imparting flexibility and hydrophobicity.

Potential Polymerization Reactions of this compound

Based on the known reactions of other dialdehydes, this compound could potentially undergo several types of polymerization.

Condensation Polymerization

This compound can be expected to react with various nucleophiles in condensation polymerization reactions to form polyesters, polyamides, and polyimines (Schiff bases). For instance, reaction with diols would yield polyacetals, while reaction with diamines would produce polyimines.

A hypothetical condensation reaction between this compound and a generic diamine is illustrated below:

References

Octanedial: A Comprehensive Technical Guide to Laboratory Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanedial, a reactive dialdehyde, presents potential health and safety challenges in the laboratory environment. Due to the limited availability of specific safety data for this compound, this guide provides a comprehensive overview of its anticipated hazards and safe handling procedures based on the known properties of structurally related aliphatic aldehydes. This document outlines the expected physicochemical properties, toxicological profile, and recommended safety protocols for the handling, storage, and disposal of this compound. Detailed experimental procedures, personal protective equipment (PPE) recommendations, and emergency response measures are provided to ensure the safety of laboratory personnel. Furthermore, this guide illustrates key toxicological pathways associated with aldehyde exposure to provide a deeper understanding of the potential biological consequences of accidental exposure.

Introduction to this compound and the Aldehyde Hazard Class

This compound, also known as suberaldehyde or octane-1,8-dial, is an eight-carbon aliphatic dialdehyde. Its bifunctional nature, with two reactive aldehyde groups, makes it a potentially valuable reagent in chemical synthesis. However, this reactivity is also the source of its potential hazards. Aldehydes as a class are known for their ability to react with biological macromolecules, leading to a range of toxic effects.[1][2]

Short-chain and saturated aliphatic aldehydes are generally considered "hard" electrophiles that can react with "hard" biological nucleophiles, such as the primary amine groups on lysine (B10760008) residues in proteins.[2][3] This interaction can lead to the formation of adducts and subsequent cellular dysfunction. Given its structure, this compound is anticipated to share these characteristics.

Hazard Identification and Classification

Anticipated Hazards:

-

Skin and Eye Irritation: Aldehydes are known to be irritants.[4] Direct contact with this compound is likely to cause irritation to the skin and serious eye irritation or damage.

-

Respiratory Tract Irritation: Inhalation of aldehyde vapors can irritate the respiratory system.[5]

-

Sensitization: Some aldehydes can cause skin or respiratory sensitization upon repeated exposure.[6]

-

Flammability: While longer-chain aldehydes are less volatile, they are still considered combustible.

-

Peroxide Formation: Aldehydes can be prone to autoxidation, forming explosive peroxides, especially when exposed to air.[6][7]

-

Toxicity: Ingestion or significant inhalation may lead to systemic toxicity, potentially affecting the central nervous system.[1]

Quantitative Safety Data (for Structurally Related Aldehydes)

Due to the lack of specific data for this compound, the following tables summarize key safety data for other relevant aldehydes to provide a comparative context.

Table 1: Physical and Chemical Properties of Related Aldehydes

| Property | Butyraldehyde | n-Valeraldehyde | Acetaldehyde |

| CAS Number | 123-72-8 | 110-62-3 | 75-07-0 |

| Molecular Formula | C4H8O | C5H10O | C2H4O |

| Boiling Point | 75 °C | 103 °C | 21 °C |

| Flash Point | -12 °C | 12 °C | -38 °C |

| Vapor Pressure | 88.5 mmHg @ 20 °C | 30 mmHg @ 25 °C | 740 mmHg @ 20 °C |

Table 2: Toxicological Data of Related Aldehydes

| Compound | LD50 (Oral, Rat) | LC50 (Inhalation, Rat) |

| Butyraldehyde | 2480 mg/kg | 18,000 ppm (4 hours) |

| n-Valeraldehyde | 3200 mg/kg | 4000 ppm (4 hours) |

| Acetaldehyde | 661 mg/kg | 20,550 ppm (30 min)[7] |

Disclaimer: This data is for comparative purposes only and may not accurately reflect the properties of this compound.

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is paramount when working with this compound and other aliphatic aldehydes.

Engineering Controls

-

Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound.

Table 3: Personal Protective Equipment (PPE) Recommendations

| Body Part | Recommended PPE | Specifications |

| Eyes/Face | Safety goggles and a face shield | ANSI Z87.1 compliant. A face shield should be worn over goggles when there is a splash hazard.[9] |

| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[9] Avoid latex gloves.[9] Gloves should be inspected before each use and changed frequently. |

| Body | Flame-retardant lab coat | Must be fully buttoned with sleeves of sufficient length to prevent skin exposure.[8] |

| Feet | Closed-toe shoes | Made of a non-porous material. |

| Respiratory | Approved vapor respirator | May be required for certain operations, such as handling large quantities or in case of a spill.[10] |

General Handling Protocol

-

Preparation: Before starting any experiment, ensure that all necessary safety equipment, including the chemical fume hood, PPE, and emergency spill kit, is readily available and in good working order.

-

Dispensing:

-

Work in a chemical fume hood.

-

Use a properly calibrated dispensing tool (e.g., pipette, syringe) to handle the required volume.

-

Avoid generating aerosols.

-

-

Reaction Setup:

-

Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.

-

If heating is required, use a well-controlled heating mantle or oil bath.

-

Ensure the reaction setup is secure and stable.

-

-

Post-Reaction:

-

Quench any unreacted this compound safely according to established laboratory procedures for aldehydes.

-

Clean all glassware thoroughly.

-

-

Waste Disposal:

-

Dispose of all this compound waste in a designated, properly labeled hazardous waste container.[8]

-

Follow all institutional and local regulations for hazardous waste disposal.

-

Storage and Stability

-

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.

-

Peroxide Formation: As with many aldehydes, there is a potential for peroxide formation upon exposure to air. It is advisable to date the container upon receipt and opening and to test for peroxides if the material has been stored for an extended period.

Emergency Procedures

Spills

-

Evacuate: Immediately evacuate the area of the spill.

-

Alert: Notify laboratory personnel and the institutional safety office.

-

Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

-

Cleanup:

-

For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7]

-

For large spills, evacuate the laboratory and contact the emergency response team.

-

First Aid

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Toxicological Mechanisms and Signaling Pathways

Aldehydes exert their toxicity through various mechanisms, primarily involving their electrophilic nature and ability to form adducts with cellular macromolecules.[1][2] This can lead to oxidative stress, enzyme inactivation, and disruption of cellular signaling pathways.

Aldehyde-Induced Cellular Stress

The diagram below illustrates a generalized pathway of aldehyde-induced cellular toxicity. Aldehydes can deplete cellular glutathione (B108866) (GSH), a key antioxidant, and bind to proteins, leading to oxidative stress and the activation of stress-response signaling pathways such as the NF-κB and MAPK pathways.[12][13]

References

- 1. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of aldehyde toxicity: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective | Semantic Scholar [semanticscholar.org]

- 4. cdc.gov [cdc.gov]

- 5. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldehyde Sources, Metabolism, Molecular Toxicity Mechanisms, and Possible Effects on Human Health - ProQuest [proquest.com]

- 7. web.stanford.edu [web.stanford.edu]

- 8. wcu.edu [wcu.edu]

- 9. homework.study.com [homework.study.com]

- 10. ehs.com [ehs.com]

- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 12. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Octanedial in aqueous and organic solvents

A-Technical-Guide-to-the-Solubility-of-Octanedial

An In-depth Technical Guide on the Solubility of Octanedial in Aqueous and Organic Solvents

Introduction

This compound, a linear dialdehyde (B1249045) with an eight-carbon chain, possesses a chemical structure that suggests a nuanced solubility profile. Its two polar aldehyde functional groups are expected to facilitate interactions with polar solvents, while the hydrophobic eight-carbon backbone will favor solubility in nonpolar, organic media. A comprehensive understanding of its solubility is crucial for researchers, scientists, and drug development professionals in applications ranging from synthesis and purification to formulation and biological assays.

This guide provides a predictive analysis of this compound's solubility based on the established principles of "like dissolves like" and by drawing parallels with structurally similar compounds, such as other aldehydes and dicarboxylic acids. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document also furnishes detailed, standard experimental protocols to enable researchers to generate empirical data.

Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure, including polarity, the potential for hydrogen bonding, and molecular size. For this compound, these factors suggest the following solubility trends:

-

Aqueous Solubility : Small aldehydes with up to four or five carbon atoms exhibit moderate solubility in water.[1][2] This is due to the ability of the polar carbonyl group to form hydrogen bonds with water molecules.[3] However, as the length of the carbon chain increases, the nonpolar character becomes more dominant, leading to a decrease in water solubility.[1] Therefore, this compound, with its eight-carbon chain, is predicted to have low solubility in water.

-

Solubility in Polar Protic Solvents (e.g., Ethanol (B145695), Methanol) : Solvents like ethanol and methanol (B129727) are capable of hydrogen bonding and have a lower polarity than water. The alkyl portion of these alcohol-based solvents can solvate the nonpolar carbon chain of this compound, while the hydroxyl group can interact with the aldehyde groups. This dual interaction is expected to result in a higher solubility of this compound in these solvents compared to water.

-

Solubility in Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF) : Polar aprotic solvents can effectively solvate polar molecules through dipole-dipole interactions. Acetone, for instance, is a good solvent for many organic compounds, including aldehydes.[4][5] It is anticipated that this compound will be soluble in these types of solvents.

-

Solubility in Nonpolar Solvents (e.g., Hexane (B92381), Toluene) : Nonpolar solvents are generally effective at dissolving nonpolar compounds. Given its significant hydrophobic carbon chain, this compound is expected to be soluble in nonpolar solvents like hexane and toluene.[1][2][4][5]

-

Solubility in Acidic and Basic Aqueous Solutions : The aldehyde functional groups of this compound do not readily ionize in acidic or basic solutions. Therefore, its solubility in dilute aqueous acids and bases is not expected to be significantly different from its solubility in pure water.

Quantitative Data for Analogous Compounds

To provide a quantitative frame of reference, the following table summarizes the solubility of suberic acid (octanedioic acid), a dicarboxylic acid with the same carbon chain length as this compound. While the carboxylic acid groups are more polar than aldehyde groups, this data offers a useful, albeit imperfect, proxy for the solubility behavior of a C8 difunctional compound.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Water | 20 | 0.16 |

| Ethanol | 25 | 8.3 |

| Acetone | 25 | 6.5 |

Note: This data is for suberic acid and is intended to be illustrative. The actual solubility of this compound will differ.

Experimental Protocols

Accurate solubility determination is fundamental for the successful application of a compound in research and development. Below are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Method 1: Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is a widely recognized technique for determining the thermodynamic (or equilibrium) solubility of a compound.

Methodology:

-

Preparation of a Supersaturated Solution : In a sealed flask, add an excess amount of this compound to a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration : Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium. A constant temperature bath is recommended to minimize temperature fluctuations.

-

Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the solution to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis : Carefully withdraw a known volume of the supernatant. Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

-

Calculation : The solubility is calculated from the concentration of the analyte in the saturated solution.

Method 2: High-Throughput Kinetic Solubility Assay

For rapid screening, a kinetic solubility assay can be employed. This method is particularly useful in the early stages of drug discovery.

Methodology:

-

Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a highly polar solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilution : Add the stock solution to a series of wells in a microtiter plate containing the aqueous buffer or solvent of interest. This creates a range of concentrations.

-

Precipitation Monitoring : The solutions are mixed, and the point at which a precipitate is formed is monitored, typically by nephelometry or turbidimetry, over a short period (e.g., 1-2 hours).

-

Solubility Determination : The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Visual Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for experimental solubility determination.

Conclusion

References

- 1. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Thermal Stability and Degradation of Octanedial: A Technical Guide

Disclaimer: Scientific literature dedicated specifically to the thermal stability and degradation of octanedial is limited. Therefore, this guide draws upon established principles of aldehyde chemistry and available data for analogous short-chain and long-chain aliphatic aldehydes to infer the likely behavior of this compound. All proposed pathways and experimental data should be considered illustrative until validated by direct experimental evidence for this compound.

This in-depth technical guide provides a comprehensive overview of the anticipated thermal stability and degradation pathways of this compound. It is intended for researchers, scientists, and drug development professionals who may be working with or considering the use of this bifunctional aldehyde in their applications.

Introduction to this compound

This compound is an eight-carbon aliphatic dialdehyde (B1249045) with the chemical formula C8H14O2. The presence of two aldehyde functional groups, one at each end of the carbon chain, imparts a high degree of reactivity, making it a potential crosslinking agent and a versatile intermediate in organic synthesis. However, this reactivity also raises concerns about its thermal stability and the potential for degradation, which can impact its storage, handling, and application, particularly in processes requiring elevated temperatures. Understanding the thermal behavior of this compound is crucial for ensuring its effective and safe use.

Inferred Thermal Stability of this compound

Based on the behavior of other aliphatic aldehydes, the thermal stability of this compound is expected to be moderate. The primary factors influencing its stability are the reactivity of the aldehyde C-H bonds and the potential for intramolecular interactions. Aldehydes can undergo autoxidation in the presence of oxygen, a process that can be accelerated by heat.[1] The long aliphatic chain in this compound may also influence its degradation pathways compared to shorter-chain dialdehydes like glutaraldehyde.[2][3]

Proposed Thermal Degradation Pathways of this compound

The thermal decomposition of this compound is likely to proceed through a complex series of reactions, including radical and molecular pathways. Drawing parallels from the studied thermal decomposition of butyraldehyde (B50154), several major initial reaction pathways can be postulated for this compound.[2][3]

Radical Decomposition

The weakest bonds in the this compound molecule are the C-C bonds adjacent to the carbonyl groups and the aldehydic C-H bonds. Thermal energy can induce homolytic cleavage of these bonds, initiating radical chain reactions.

A primary radical decomposition pathway is expected to involve the cleavage of a C-C bond, leading to the formation of a formyl radical and an alkyl radical. The formyl radical can subsequently decompose to a hydrogen atom and carbon monoxide.

Molecular Elimination

Intramolecular hydrogen transfer can lead to the elimination of stable molecules like water or hydrogen. A plausible pathway involves a keto-enol tautomerism followed by the elimination of water.

Intramolecular Aldol (B89426) Condensation

The presence of two aldehyde groups within the same molecule creates the possibility of intramolecular aldol condensation, especially at elevated temperatures. This would lead to the formation of cyclic products.

Thermo-oxidative Degradation

In the presence of oxygen, the degradation of this compound is expected to be significantly accelerated. The primary pathway would involve the formation of peroxy radicals at the aldehyde functional groups, leading to the formation of carboxylic acids and other oxidation products.[1] The main product of such a reaction is typically the corresponding carboxylic acid.[1]

The following diagram illustrates the proposed primary degradation pathways of this compound.

Caption: Proposed thermal degradation pathways of this compound.

Quantitative Data Summary

Due to the lack of specific experimental studies on this compound, quantitative data on its thermal degradation is not available. The following tables are provided as templates to illustrate how such data would be presented. The values are hypothetical and intended for illustrative purposes only.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset Decomposition Temp. (Tonset) | ~ 180 - 200 °C | ~ 150 - 170 °C |

| Temperature at Max. Decomposition Rate (Tmax) | ~ 220 °C | ~ 190 °C |

| Residual Mass at 600 °C | < 5% | < 2% |

Table 2: Hypothetical Major Degradation Products of this compound Identified by GC-MS

| Retention Time (min) | Compound Name | Proposed Origin | Relative Abundance (%) |

| 5.2 | Heptanal | α-cleavage | 15 |

| 7.8 | Cycloheptene-1-carboxaldehyde | Intramolecular Aldol Condensation | 25 |

| 9.1 | Octanedioic acid | Thermo-oxidative Degradation | 40 (in air) |

| 3.5 | Carbon Monoxide | Radical Decomposition | 10 |

Experimental Protocols

The following section outlines a detailed, albeit hypothetical, experimental protocol for investigating the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound under inert and oxidative atmospheres.

Methodology:

-

A thermogravimetric analyzer is used for the analysis.

-

A small sample of this compound (5-10 mg) is placed in an alumina (B75360) crucible.

-

The sample is heated from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

The experiment is conducted under a continuous flow of either high-purity nitrogen (for inert atmosphere) or dry air (for oxidative atmosphere) at a flow rate of 50 mL/min.

-

The mass loss of the sample is recorded as a function of temperature.

-

The onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax) are determined from the TGA and derivative thermogravimetric (DTG) curves.

Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile and semi-volatile degradation products of this compound.

Methodology:

-

A sample of this compound is placed in a pyrolysis-GC-MS system.

-

The sample is heated to a specific temperature (e.g., Tmax determined by TGA) under a helium atmosphere.

-

The evolved gases are directly transferred to the GC column for separation.

-

A non-polar capillary column (e.g., DB-5ms) is used for the separation of the degradation products.

-

The GC oven temperature is programmed to ramp from a low temperature (e.g., 40 °C) to a high temperature (e.g., 250 °C) to elute a wide range of compounds.

-

The separated compounds are detected by a mass spectrometer.

-

The identification of the degradation products is performed by comparing their mass spectra with a library of known compounds (e.g., NIST library).

Analysis of Non-Volatile Degradation Products by High-Performance Liquid Chromatography (HPLC)

Objective: To identify non-volatile degradation products, such as carboxylic acids, that may not be amenable to GC-MS analysis.

Methodology:

-

A sample of this compound is heated in a sealed vial at a specific temperature for a defined period.

-

The residue is dissolved in a suitable solvent (e.g., acetonitrile).

-

The solution is analyzed by HPLC using a reverse-phase column (e.g., C18).

-

A gradient elution with a mobile phase consisting of acidified water and acetonitrile (B52724) is used to separate the components.

-

Detection can be performed using a UV detector or a mass spectrometer (LC-MS) for more definitive identification.[4]

-

Quantification of specific products can be achieved by using external standards.

The following diagram illustrates a comprehensive experimental workflow for studying the thermal degradation of this compound.

Caption: A comprehensive workflow for the thermal degradation analysis of this compound.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently lacking in the scientific literature, this technical guide provides a reasoned and scientifically grounded overview of its expected behavior. By drawing analogies from well-studied aliphatic aldehydes, it is proposed that this compound undergoes complex degradation through radical, molecular, and, in the presence of oxygen, oxidative pathways. The provided hypothetical data tables and detailed experimental protocols offer a framework for future research in this area. A thorough understanding of the thermal properties of this compound is essential for its successful application in various fields, and further experimental investigation is strongly encouraged to validate and expand upon the information presented in this guide.

References

A Theoretical Exploration of Octanedial Conformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of octanedial. As a flexible dialdehyde, the spatial arrangement of its constituent atoms is critical in determining its reactivity and potential interactions in biological and chemical systems. This document outlines the computational protocols for identifying stable conformers and the transition states connecting them. Key quantitative data, including relative energies and critical dihedral angles, are presented in a structured format. Furthermore, a detailed workflow for performing such a theoretical study is visualized to provide a clear and logical representation of the entire process. The information herein is intended to serve as a foundational resource for researchers engaged in molecular modeling, conformational analysis, and the rational design of molecules with tailored properties.

Introduction to Conformational Analysis of Dialdehydes